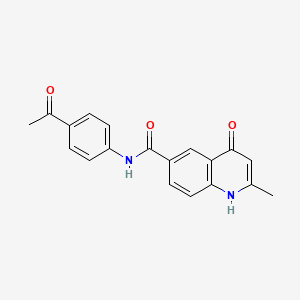
N-(4-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, commonly known as AQ-13, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. AQ-13 belongs to the class of quinoline derivatives and has been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. The purpose of
Wirkmechanismus
The mechanism of action of AQ-13 is not fully understood. However, it has been suggested that AQ-13 may exert its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for bacterial DNA replication. AQ-13 may also disrupt the bacterial cell membrane by binding to lipopolysaccharides and causing membrane destabilization. In addition, AQ-13 may inhibit fungal cell wall synthesis by inhibiting β(1,3)-glucan synthase. The exact mechanism of action of AQ-13 against malaria and cancer cells is still under investigation.
Biochemical and Physiological Effects:
AQ-13 has been found to have minimal toxicity to mammalian cells and has been shown to be well-tolerated in animal studies. AQ-13 has been found to inhibit bacterial growth at low concentrations, with MIC values ranging from 0.25 to 4 μg/mL. AQ-13 has also been found to inhibit fungal growth at low concentrations, with MIC values ranging from 0.5 to 8 μg/mL. In addition, AQ-13 has been found to exhibit antimalarial activity with IC50 values ranging from 0.6 to 1.2 μM. AQ-13 has also been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
AQ-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. AQ-13 has been found to exhibit a broad spectrum of biological activities, making it a versatile compound for studying various biological processes. AQ-13 has also been found to have minimal toxicity to mammalian cells, making it a safe compound for in vitro and in vivo studies.
However, AQ-13 also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its mode of action. AQ-13 has also been found to be unstable in solution, which may affect its biological activity. In addition, AQ-13 has poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
For AQ-13 research include investigating its mechanism of action, optimizing its synthesis method, developing AQ-13 analogs, and determining its in vivo efficacy.
Synthesemethoden
AQ-13 can be synthesized by reacting 4-acetylphenylhydrazine with 2-methyl-6-chloroquinoline-4-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain AQ-13 in its pure form. This synthesis method has been optimized to yield high purity and high yield of AQ-13.
Wissenschaftliche Forschungsanwendungen
AQ-13 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. AQ-13 has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, AQ-13 has been found to exhibit antimalarial activity against Plasmodium falciparum and anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-11-9-18(23)16-10-14(5-8-17(16)20-11)19(24)21-15-6-3-13(4-7-15)12(2)22/h3-10H,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTWAYRXJSZDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methyl-quinoline-6-carboxylic acid (4-acetyl-phenyl)-amide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5140706.png)
![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine](/img/structure/B5140710.png)
![5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5140734.png)
![N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)
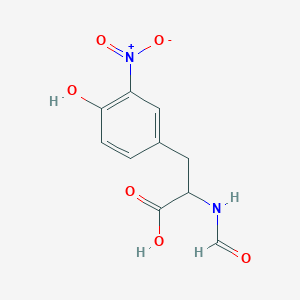

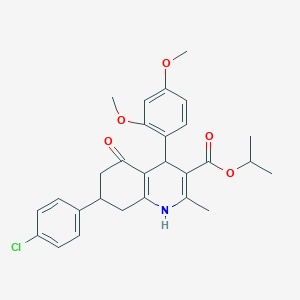
![7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5140775.png)
![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)
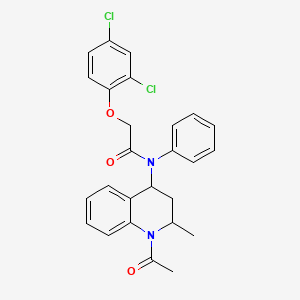
![N-1,3-benzothiazol-2-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5140785.png)
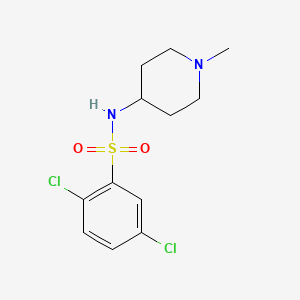
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)
